6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
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Overview
Description
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-methyl-4-nitro-5-thiazolecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-b][1,2,4]triazinone derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
3,6-diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one: Known for its acetylcholinesterase inhibitory activity.
Thiazolo[3,2-b][1,2,4]triazole-6(5H)-one derivatives: Exhibits potent analgesic and anti-inflammatory activities.
Uniqueness
6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
6-(2-Aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its antimicrobial properties.
The compound's IUPAC name is 6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one , with a molecular formula of C12H10N4OS and a molecular weight of approximately 258.30 g/mol. The structure features a thiazole ring fused to a triazine moiety, which is crucial for its biological activity.
Property | Value |
---|---|
IUPAC Name | 6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Molecular Formula | C12H10N4OS |
Molecular Weight | 258.30 g/mol |
CAS Number | 491581-72-7 |
Enzyme Inhibition
One of the primary mechanisms of action for this compound is its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase activity.
Antimicrobial Properties
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazinone compounds possess notable antimicrobial activity . Specifically, this compound has been evaluated against various bacterial strains including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
These studies typically involve assessing the Minimum Inhibitory Concentration (MIC) against these pathogens to determine efficacy. For instance, some derivatives have shown pronounced activity against Staphylococcus aureus .
Anticancer Activity
There is emerging evidence suggesting that this compound may also exhibit anticancer properties . Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on the synthesis and biological evaluation of thiazolo derivatives, it was found that this compound demonstrated significant inhibition of acetylcholinesterase with an IC50 value comparable to known inhibitors used in Alzheimer’s treatment .
Case Study 2: Antimicrobial Efficacy
A comprehensive antimicrobial screening was conducted on various synthesized compounds including our target compound. The results indicated that while many derivatives showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli, the specific compound exhibited superior efficacy against Staphylococcus aureus with an MIC value of 32 µg/mL .
Properties
IUPAC Name |
6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMJGBPQQMKIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354048 |
Source
|
Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491581-72-7 |
Source
|
Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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